3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carboxamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzoyl chloride and 3-methoxyaniline, under specific reaction conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxazole intermediate with methyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(3-methoxyphenyl)urea: Similar in structure but with a urea group instead of an oxazole ring.
3-(2-chlorophenyl)-N-(3-methoxyphenyl)benzamide: Contains a benzamide group instead of an oxazole ring.
Uniqueness
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields of research.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXKUZLELFGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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